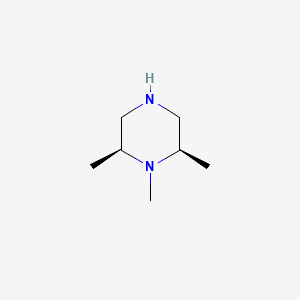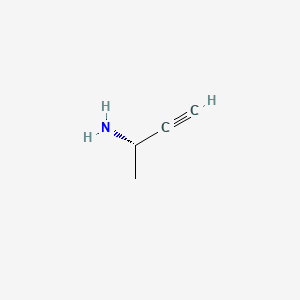
16,17-Didehydro 16-Demethyl Desoximetasone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16,17-Didehydro 16-Demethyl Desoximetasone is a synthetic corticosteroid derivative. It is structurally related to desoximetasone, a potent glucocorticoid used in the treatment of inflammatory and pruritic dermatoses. This compound is primarily used in research settings to study the pharmacological and biochemical properties of corticosteroids.
Métodos De Preparación
The synthesis of 16,17-Didehydro 16-Demethyl Desoximetasone involves multiple steps, starting from a suitable steroid precursor. The synthetic route typically includes:
Dehydrogenation: Introduction of double bonds at the 16,17 positions.
Demethylation: Removal of the methyl group at the 16th position.
Fluorination: Addition of a fluorine atom to enhance the compound’s potency.
Análisis De Reacciones Químicas
16,17-Didehydro 16-Demethyl Desoximetasone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert double bonds to single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common reagents used in these reactions include hydrogen gas (H₂) for reduction, potassium permanganate (KMnO₄) for oxidation, and halogenating agents like chlorine or bromine for substitution. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
16,17-Didehydro 16-Demethyl Desoximetasone is utilized in various scientific research fields:
Chemistry: Studying the reactivity and stability of corticosteroid derivatives.
Biology: Investigating the biological effects of corticosteroids on cellular processes.
Medicine: Exploring potential therapeutic applications and side effects of corticosteroids.
Industry: Used in the development of new corticosteroid-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 16,17-Didehydro 16-Demethyl Desoximetasone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses pro-inflammatory genes. The compound’s effects are mediated through the inhibition of phospholipase A₂ and the subsequent reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Comparación Con Compuestos Similares
16,17-Didehydro 16-Demethyl Desoximetasone is compared with other corticosteroids such as:
Desoximetasone: The parent compound, used widely in dermatology.
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its high potency and long duration of action.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties.
Propiedades
Número CAS |
1234572-33-8 |
|---|---|
Fórmula molecular |
C21H25FO4 |
Peso molecular |
360.425 |
Nombre IUPAC |
(8S,9R,10S,11R,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H25FO4/c1-19-10-18(26)21(22)15(14(19)5-6-16(19)17(25)11-23)4-3-12-9-13(24)7-8-20(12,21)2/h6-9,14-15,18,23,26H,3-5,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 |
Clave InChI |
UAEUTSQWOUBCLN-ZPOLXVRWSA-N |
SMILES |
CC12CC(C3(C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC43C)F)O |
Sinónimos |
(11α)-9-Fluoro-11,21-dihydroxy-pregna-1,4,16-triene-3,20-dione; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)









